

# Genetic Basis of Elevated Succinylcarnitine: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Succinylcarnitine**

Cat. No.: **B565938**

[Get Quote](#)

[Whitepaper]

## Abstract

Elevated **succinylcarnitine** (C4-DC) is a critical biomarker for a specific group of rare, autosomal recessive mitochondrial disorders resulting from a deficiency in the Krebs cycle enzyme Succinate-CoA Ligase (SUCL). This technical guide provides an in-depth exploration of the genetic and molecular underpinnings of elevated **succinylcarnitine**, with a primary focus on SUCL deficiency caused by pathogenic variants in the SUCLG1 and SUCLA2 genes. We present a comprehensive overview of the pathophysiology, diagnostic methodologies, and quantitative biochemical data. This document includes detailed experimental protocols for key diagnostic assays and visualizes complex metabolic and diagnostic pathways using Graphviz diagrams to support research and therapeutic development.

## Introduction: Succinylcarnitine as a Diagnostic Marker

**Succinylcarnitine** is a dicarboxylic acylcarnitine that is typically present at very low levels in blood and other tissues. Its accumulation is a specific indicator of a block in the mitochondrial matrix, specifically at the level of the Krebs (TCA) cycle. The identification of elevated **succinylcarnitine**, often as part of newborn screening (NBS) panels using tandem mass spectrometry (MS/MS), is highly suggestive of a Succinate-CoA Ligase (SUCL) deficiency. This enzyme, also known as succinyl-CoA synthetase, catalyzes the reversible conversion of

succinyl-CoA and a nucleoside diphosphate (ADP or GDP) to succinate and the corresponding nucleoside triphosphate (ATP or GTP). A deficiency in SUCL activity leads to the accumulation of succinyl-CoA, which is subsequently conjugated with carnitine to form **succinylcarnitine**.

## Primary Genetic Basis: Succinate-CoA Ligase (SUCL) Deficiency

SUCL is a heterodimeric enzyme composed of an invariant  $\alpha$ -subunit encoded by the SUCLG1 gene and a substrate-specific  $\beta$ -subunit that determines nucleotide specificity.<sup>[1]</sup> The ADP-forming  $\beta$ -subunit is encoded by SUCLA2, while the GDP-forming  $\beta$ -subunit is encoded by SUCLG2. To date, pathogenic variants causing SUCL deficiency have been identified in SUCLG1 and SUCLA2.<sup>[2][3]</sup>

- SUCLG1 Gene: Encodes the  $\alpha$ -subunit of the enzyme. Mutations in SUCLG1 affect both the ADP- and GDP-dependent activities of the enzyme, leading to a more severe, often fatal infantile lactic acidosis with multi-organ involvement, including liver and heart.<sup>[4][5]</sup>
- SUCLA2 Gene: Encodes the ADP-specific  $\beta$ -subunit, which is predominantly expressed in the brain, heart, and skeletal muscle.<sup>[1]</sup> Mutations in SUCLA2 are typically associated with a less severe phenotype characterized by encephalomyopathy, hearing loss, and Leigh-like syndromes.<sup>[6][7]</sup>

The pathophysiology of SUCL deficiency is twofold. The primary defect is the impairment of the Krebs cycle, leading to a cellular energy deficit. The secondary, and equally critical, consequence is the impairment of the mitochondrial nucleoside triphosphate pool, which is essential for the synthesis and maintenance of mitochondrial DNA (mtDNA). This often results in mtDNA depletion, a common finding in affected tissues.<sup>[1][4]</sup>

## Quantitative Biochemical Data

The biochemical hallmarks of SUCL deficiency are the elevation of **succinylcarnitine** in blood, often accompanied by mild methylmalonic aciduria. The following tables summarize the key quantitative findings.

Table 1: Acylcarnitine and Metabolite Levels

| Analyte                    | Condition                        | Specimen         | Concentration                                               | Citation(s) |
|----------------------------|----------------------------------|------------------|-------------------------------------------------------------|-------------|
|                            |                                  |                  | Range<br>( $\mu\text{mol/L}$ )                              |             |
| Succinylcarnitin e (C4-DC) | SUCL Deficiency (SUCLG1/SUC A2)  | Dried Blood Spot | Elevated (Assay linear range 0.025-10 $\mu\text{mol/L}$ )   | [2]         |
|                            | Normal Newborn                   | Dried Blood Spot | Typically < 0.5 $\mu\text{mol/L}$<br>(Undetectable in many) | [8][9]      |
| Methylmalonic Acid (MMA)   | SUCL Deficiency (SUCLG1/SUCL A2) | Urine            | 10 - 500 mmol/mol creatinine                                | [10]        |
|                            | Normal                           | Urine            | < 3 mmol/mol creatinine                                     | [10]        |

| Free Carnitine (C0) | Normal Newborn | Dried Blood Spot | 8.5 - 55  $\mu\text{mol/L}$  | [8][9] |

Note: Specific patient concentrations for **succinylcarnitine** are rarely published as absolute values, but are noted as significantly elevated above the detection limit of the assay.

Table 2: Succinate-CoA Ligase Enzyme Activity in Patient Fibroblasts

| Gene Defect | Substrate | Patient Activity<br>(nmol/min/mg protein) | Control Range<br>(nmol/min/mg protein) | % of Control Activity | Citation(s) |
|-------------|-----------|-------------------------------------------|----------------------------------------|-----------------------|-------------|
| SUCLG1      | ATP       | 0.2                                       | 2.4 - 4.8                              | ~4-8%                 | [4]         |
|             | GTP       | 0.1                                       | 4.7 - 9.6                              | ~1-2%                 | [4]         |
| SUCLA2      | ATP       | 0.09 - 0.18                               | 0.98 - 1.04                            | ~9-18%                | [11]        |

|| GTP | 10.5 - 13.9 | 7.6 - 10.9 | Normal/Elevated ||[\[11\]](#) ||

## Metabolic and Diagnostic Pathways

### Metabolic Pathway Disruption in SUCL Deficiency

The diagram below illustrates the central role of Succinate-CoA Ligase in the Krebs cycle and the consequences of its deficiency.

[Click to download full resolution via product page](#)

Caption: Metabolic block in SUCL deficiency leading to **succinylcarnitine** formation.

### Diagnostic Workflow for Elevated Succinylcarnitine

The following workflow outlines the diagnostic path from an abnormal newborn screen to a definitive molecular diagnosis.

[Click to download full resolution via product page](#)

Caption: Diagnostic workflow for suspected Succinate-CoA Ligase (SUCL) deficiency.

## Detailed Experimental Protocols

### Protocol 1: Acylcarnitine Analysis by Tandem Mass Spectrometry

This protocol describes the analysis of acylcarnitines, including **succinylcarnitine**, from dried blood spots (DBS) using flow-injection MS/MS.

Objective: To quantify acylcarnitine species for newborn screening and diagnostic confirmation.

## Methodology:

- Sample Preparation:
  - Punch a 3.2 mm disk from a DBS into a 96-well microtiter plate.
  - Add 100-200  $\mu$ L of a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-C2, d3-C3, d8-C5, d3-C8, d3-C16 carnitines).
  - Seal the plate and agitate for 30-60 minutes at room temperature to elute the analytes.
- Derivatization (Butylation):
  - Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
  - Add 50-100  $\mu$ L of 3N HCl in n-butanol to each well.
  - Seal the plate and incubate at 65°C for 15-20 minutes. This step converts the acylcarnitines to their butyl esters, improving chromatographic and ionization efficiency.
  - Evaporate the butanolic HCl to dryness under nitrogen.
- Analysis:
  - Reconstitute the dried residue in 100-150  $\mu$ L of a mobile phase (e.g., 80:20 acetonitrile:water).
  - Inject the sample into the tandem mass spectrometer via flow injection or LC.
  - Analyze using electrospray ionization in positive ion mode (ESI+).
  - Monitor for specific precursor-to-product ion transitions. All acylcarnitine butyl esters fragment to a common product ion at m/z 85, which corresponds to the protonated carnitine core after neutral loss of the butylated acyl chain.
  - Key Transition for **Succinylcarnitine**: While C4-DC (**succinylcarnitine**) is isobaric with C5-OH (3-hydroxyisovalerylcarnitine), they can be differentiated by LC-MS/MS methods or

by observing other associated markers. The precursor ion for butylated **succinylcarnitine** is monitored, fragmenting to the characteristic m/z 85 product ion.[2]

- Quantification:
  - Calculate the concentration of each analyte by comparing the signal intensity ratio of the native analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

## Protocol 2: SUCL Enzyme Activity Assay (Spectrophotometric)

This protocol measures SUCL activity in the direction of succinyl-CoA formation, which consumes ATP (or GTP). The consumption of ATP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[12][13]

Objective: To determine the functional activity of ATP- and GDP-dependent SUCL in patient-derived cells (e.g., fibroblasts).

Methodology:

- Sample Preparation:
  - Harvest cultured fibroblasts and wash with cold phosphate-buffered saline (PBS).
  - Resuspend the cell pellet in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Homogenize the cells by sonication and centrifuge to remove cell debris.
  - Determine the protein concentration of the supernatant (cell lysate) using a standard method (e.g., Bradford assay).
- Reaction Mixture:
  - Prepare a master mix in a cuvette or 96-well plate containing the following final concentrations:
    - 50 mM Tris-HCl, pH 7.4

- 7 mM MgCl<sub>2</sub>
- 2 mM Phosphoenolpyruvate (PEP)
- 0.1 mM NADH
- 0.1 mM Coenzyme A (CoA)
- 6 U Pyruvate Kinase (PK)
- 6 U Lactate Dehydrogenase (LDH)
- Cell lysate (e.g., 50-100 µg total protein)

- Reaction Initiation and Measurement:
  - Equilibrate the reaction mixture to 30°C.
  - Initiate the reaction by adding the nucleotide and substrate:
    - For A-SCS activity: Add 0.4 mM ATP and 10 mM succinate.
    - For G-SCS activity: Substitute ATP with GTP.
  - Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10-15 minutes) using a spectrophotometer.
- Principle and Calculation:
  - SUCL produces ADP from ATP.
  - Pyruvate kinase (PK) uses ADP and PEP to regenerate ATP and produce pyruvate.
  - Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing one molecule of NADH to NAD<sup>+</sup> for each molecule of ADP produced.
  - The rate of NADH oxidation (decrease in A<sub>340</sub>) is directly proportional to the SUCL activity.

- Calculate the specific activity (nmol/min/mg protein) using the molar extinction coefficient of NADH ( $6220 \text{ M}^{-1}\text{cm}^{-1}$ ).

## Protocol 3: SUCLG1/SUCLA2 Gene Sequencing (Sanger Method)

This protocol outlines the steps for identifying pathogenic variants in the SUCLG1 and SUCLA2 genes.

**Objective:** To obtain the DNA sequence of all coding exons and exon-intron boundaries of the target genes to identify causative mutations.

**Methodology:**

- **DNA Extraction:**

- Extract genomic DNA from a patient's peripheral blood leukocytes or cultured fibroblasts using a commercial DNA extraction kit.
- Assess DNA quality and quantity using spectrophotometry ( $A_{260}/A_{280}$  ratio) and fluorometry.

- **Primer Design and PCR Amplification:**

- Design primer pairs to amplify each coding exon and the flanking intronic sequences of SUCLG1 and SUCLA2. Primers should be designed to have a melting temperature ( $T_m$ ) of  $\sim 58\text{-}62^\circ\text{C}$  and produce amplicons of 300-600 bp.
- Perform Polymerase Chain Reaction (PCR) for each exon. A typical reaction includes:
  - Genomic DNA ( $\sim 50 \text{ ng}$ )
  - Forward and Reverse Primers ( $10 \text{ }\mu\text{M}$  each)
  - dNTP mix
  - Taq DNA Polymerase and corresponding reaction buffer

- Use a thermal cycler with an initial denaturation step (e.g., 95°C for 5 min), followed by 30-35 cycles of denaturation (95°C), annealing (55-60°C), and extension (72°C), and a final extension step.
- PCR Product Purification:
  - Verify successful amplification by running a small volume of the PCR product on an agarose gel. A single, sharp band of the expected size should be visible.
  - Purify the remaining PCR product to remove unincorporated primers and dNTPs using an enzymatic method (e.g., ExoSAP-IT) or a column-based purification kit.
- Cycle Sequencing Reaction:
  - Set up cycle sequencing reactions using a BigDye™ Terminator kit. Each reaction contains:
    - Purified PCR product (template DNA)
    - A single primer (either forward or reverse)
    - BigDye™ reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
  - Perform the reaction in a thermal cycler for ~25 cycles.
- Sequencing and Analysis:
  - Purify the cycle sequencing products to remove unincorporated dye terminators.
  - Resuspend the purified product in highly deionized formamide.
  - Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis on an automated DNA sequencer (e.g., Applied Biosystems 3730).
  - The sequencer's software generates an electropherogram. Analyze the sequence data using software (e.g., SeqScape®, FinchTV) to compare the patient's sequence to the reference human genome sequence and identify any variants.[\[14\]](#)[\[15\]](#)

## Differential Diagnosis

An elevated C4-acylcarnitine on a newborn screen is not exclusive to SUCL deficiency.

However, **succinylcarnitine** is a dicarboxylic acylcarnitine (C4-DC). Other conditions may elevate different C4 isomers.

- Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: This condition leads to the accumulation of butyrylcarnitine (a C4 mono-carboxylic acylcarnitine), not **succinylcarnitine**.<sup>[16][17]</sup>
- Isobutyryl-CoA Dehydrogenase (IBDH) Deficiency: This results in elevated isobutyrylcarnitine, another C4 isomer.
- Methylmalonic Acidemia (MMA): While SUCL deficiency causes a mild secondary MMA, primary MMA due to mutations in MMUT, MMAA, MMAB, etc., presents with much more pronounced elevations of methylmalonic acid and can also show elevated propionylcarnitine (C3) and sometimes methylmalonylcarnitine, which is isobaric with **succinylcarnitine**.<sup>[6]</sup> Differentiating these requires specific LC-MS/MS methods that can separate the isobars.<sup>[2]</sup>

## Conclusion and Future Directions

The genetic basis of elevated **succinylcarnitine** is firmly established in the context of Succinate-CoA Ligase deficiency arising from mutations in SUCLG1 and SUCLA2. Diagnosis relies on a systematic workflow combining metabolite analysis, enzymatic assays, and molecular genetic testing. For drug development professionals, understanding the precise molecular mechanism—impaired Krebs cycle function and mtDNA depletion—is paramount. Future therapeutic strategies may focus on bypassing the metabolic block, stabilizing the SUCL enzyme complex, or addressing the downstream consequences of mtDNA depletion. The detailed protocols and data presented herein serve as a critical resource for advancing research and development in this area of rare mitochondrial disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Expanding the phenotypic spectrum of Succinyl-CoA Ligase Deficiency through functional validation of a new SUCLG1 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUCLA2 mutations cause global protein succinylation contributing to the pathomechanism of a hereditary mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinyl-CoA ligase deficiency: a mitochondrial hepatoencephalomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Biochemical and genetic characteristics of patients with primary carnitine deficiency identified through newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newborn screening of primary carnitine deficiency: clinical and molecular genetic characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SUCLG1-Related Mitochondrial DNA Depletion Syndrome, Encephalomyopathic Form with Methylmalonic Aciduria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Succinyl-CoA synthetase (SUCLA2) deficiency in two siblings with impaired activity of other mitochondrial oxidative enzymes in skeletal muscle without mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Mallyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel compound heterozygous SUCLG1 variants may contribute to mitochondria DNA depletion syndrome-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Genetic Basis of Elevated Succinylcarnitine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b565938#genetic-basis-of-elevated-succinylcarnitine-levels>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)